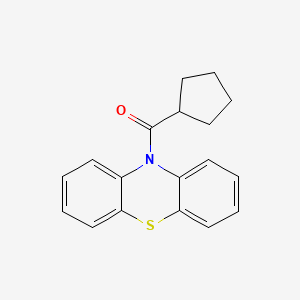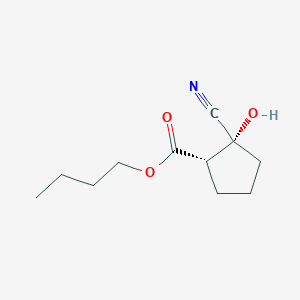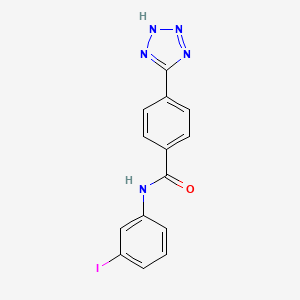
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-yodofenil)-4-(2H-tetrazol-5-il)benzamida es un compuesto químico que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas. Este compuesto presenta un grupo yodofenilo y un grupo tetrazolyl unidos a una cadena principal de benzamida, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-yodofenil)-4-(2H-tetrazol-5-il)benzamida generalmente implica varios pasos:
Formación del intermedio yodofenilo: El paso inicial involucra la yodación de un anillo fenilo para formar el intermedio 3-yodofenilo. Esto se puede lograr usando yodo y un agente oxidante como el ácido nítrico.
Formación de tetrazol: El anillo de tetrazol se sintetiza a través de una reacción de cicloadición [2+3] entre una azida y un compuesto de nitrilo en condiciones ácidas.
Reacción de acoplamiento: El paso final involucra el acoplamiento del intermedio 3-yodofenilo con el derivado de tetrazol utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina.
Métodos de producción industrial
La producción industrial de N-(3-yodofenil)-4-(2H-tetrazol-5-il)benzamida sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores automatizados y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-yodofenil)-4-(2H-tetrazol-5-il)benzamida experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo yodofenilo puede participar en reacciones de sustitución nucleofílica, donde el átomo de yodo es reemplazado por otros nucleófilos.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando el estado de oxidación de los grupos funcionales.
Reacciones de acoplamiento: Los grupos benzamida y tetrazol pueden participar en reacciones de acoplamiento con otros compuestos aromáticos.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como azida de sodio o cianuro de potasio en disolventes apróticos polares.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales
Productos de sustitución: Dependiendo del nucleófilo, los productos pueden incluir azidas, cianuros u otros derivados de fenilo sustituidos.
Productos de oxidación: Formas oxidadas de los grupos benzamida o tetrazol.
Productos de reducción: Formas reducidas de los grupos benzamida o tetrazol.
Aplicaciones Científicas De Investigación
N-(3-yodofenil)-4-(2H-tetrazol-5-il)benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica debido a su capacidad de interactuar con macromoléculas biológicas.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-yodofenil)-4-(2H-tetrazol-5-il)benzamida implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad.
Vías involucradas: Puede influir en las vías de señalización relacionadas con la inflamación, la proliferación celular o la apoptosis, dependiendo del contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-yodofenil)-4-(2H-tetrazol-5-il)benzamida: Estructura similar pero con el átomo de yodo en la posición 4.
N-(3-bromofenil)-4-(2H-tetrazol-5-il)benzamida: Bromo en lugar de yodo.
N-(3-yodofenil)-4-(1H-tetrazol-5-il)benzamida: Isómero diferente del anillo de tetrazol.
Singularidad
N-(3-yodofenil)-4-(2H-tetrazol-5-il)benzamida es única debido al posicionamiento específico de los grupos yodofenilo y tetrazolyl, que confieren reactividad química y actividad biológica distintas en comparación con sus análogos.
Propiedades
Número CAS |
651769-57-2 |
|---|---|
Fórmula molecular |
C14H10IN5O |
Peso molecular |
391.17 g/mol |
Nombre IUPAC |
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10IN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
Clave InChI |
VHKJWUPOXQAIAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
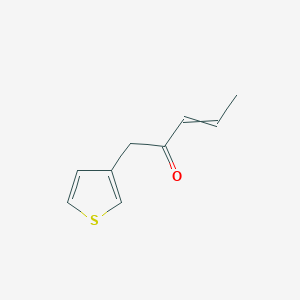
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)

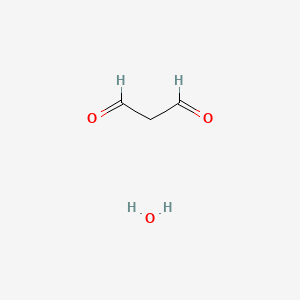
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)
